molecular formula C26H40ClNO2 B3999564 1-[4-(1-Adamantyl)phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride

1-[4-(1-Adamantyl)phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride

Cat. No.: B3999564
M. Wt: 434.1 g/mol
InChI Key: QRWHCNKXYLTKGV-UHFFFAOYSA-N
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Description

1-[4-(1-Adamantyl)phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride is a complex organic compound with a unique structure that includes an adamantyl group, a phenoxy group, and a cyclohexyl(methyl)amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(1-Adamantyl)phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride typically involves the reaction of 1-[4-(1-adamantyl)phenoxy]glycidyl ether with cyclohexyl(methyl)amine. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(1-Adamantyl)phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phenoxy or amino groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[4-(1-Adamantyl)phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action for 1-[4-(1-Adamantyl)phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride is not fully understood. it is believed to interact with cellular membranes and proteins, disrupting their function. The adamantyl group may enhance the compound’s ability to penetrate cell membranes, while the phenoxy and amino groups could interact with specific molecular targets, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(1-Adamantyl)phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride is unique due to the presence of the cyclohexyl(methyl)amino group, which may confer different chemical and biological properties compared to similar compounds

Properties

IUPAC Name

1-[4-(1-adamantyl)phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H39NO2.ClH/c1-27(23-5-3-2-4-6-23)17-24(28)18-29-25-9-7-22(8-10-25)26-14-19-11-20(15-26)13-21(12-19)16-26;/h7-10,19-21,23-24,28H,2-6,11-18H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRWHCNKXYLTKGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)O)C5CCCCC5.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[4-(1-Adamantyl)phenoxy]-3-[cyclohexyl(methyl)amino]propan-2-ol;hydrochloride
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